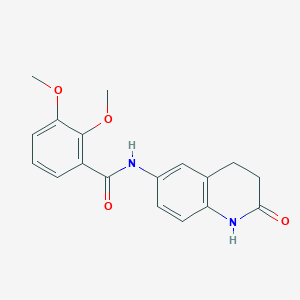

2,3-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,3-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a synthetic compound with potential implications in various fields of research and industry. It is a type of benzamide compound, which are found in various natural products in organic chemistry . These compounds have been widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular formula of “this compound” is C18H18N2O4. The molecular weight is 326.352.Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Aplicaciones Científicas De Investigación

Sigma-2 Receptor Probe Development

A study by Xu et al. (2005) explored the development of sigma-2 receptor probes, focusing on the binding of radiolabeled benzamide analogues to sigma-2 receptors. Their findings suggest the potential of such compounds in studying sigma-2 receptors in vitro, which is crucial for understanding various neurological and psychiatric conditions (Xu et al., 2005).

Heterocyclic Compound Synthesis

Abdallah et al. (2009) reported on the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. This research is significant for the development of novel compounds with potential pharmaceutical applications (Abdallah, Hassaneen, & Abdelhadi, 2009).

Cobalt-Promoted Dimerization

Grigorjeva and Daugulis (2015) developed a method for aminoquinoline-directed, cobalt-promoted dimerization of benzamides. This method is noteworthy for its compatibility with various functional groups and potential applications in synthetic chemistry (Grigorjeva & Daugulis, 2015).

Development of PET Radiotracers

Abate et al. (2011) focused on creating hybrid structures between sigma-2 receptor ligands for tumor diagnosis, emphasizing their potential as PET tracers. This research contributes to the development of diagnostic tools for cancer (Abate et al., 2011).

Pummerer-Type Cyclization

Saitoh et al. (2001) achieved the synthesis of certain tetrahydroisoquinoline derivatives through Pummerer-type cyclization. Their work provides insights into novel synthetic routes in organic chemistry (Saitoh et al., 2001).

Binding σ1 and σ2 Receptors

Fan, Lever, and Lever (2011) synthesized and evaluated the effects of structural modification in aminobutyl-benzamides on binding σ1 and σ2 receptors. This research has implications for developing new therapeutics targeting these receptors (Fan, Lever, & Lever, 2011).

Synthesis of Tetrahydroprotoberberines

Blank and Opatz (2011) described the synthesis of various alkaloids using tetrahydroisoquinoline derivatives. Their methodology offers new avenues for alkaloid synthesis, relevant in medicinal chemistry (Blank & Opatz, 2011).

Imaging Solid Tumors with PET

Tu et al. (2007) synthesized fluorine-containing benzamide analogs for PET imaging of sigma-2 receptor status in solid tumors. This work is significant for its potential in cancer diagnosis and monitoring (Tu et al., 2007).

Mecanismo De Acción

Propiedades

IUPAC Name |

2,3-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-15-5-3-4-13(17(15)24-2)18(22)19-12-7-8-14-11(10-12)6-9-16(21)20-14/h3-5,7-8,10H,6,9H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGOYOUNGYVBNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2675522.png)

![6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2675523.png)

![(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2675524.png)

![N-[[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide](/img/structure/B2675527.png)

![5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2675530.png)

![N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2675531.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675533.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2675534.png)

![3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride](/img/structure/B2675535.png)